1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone
Overview
Description
The compound “1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol” is similar to the one you asked about . It has a molecular weight of 212.68 and its IUPAC name is 1-[(6-chloro-3-pyridinyl)methyl]-3-pyrrolidinol . It’s stored in an inert atmosphere at 2-8°C and is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol” is 1S/C10H13ClN2O/c11-10-2-1-8(5-12-10)6-13-4-3-9(14)7-13/h1-2,5,9,14H,3-4,6-7H2 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound “1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol” has a molecular weight of 212.68 . It’s stored in an inert atmosphere at 2-8°C and is a liquid at room temperature .Scientific Research Applications
Vibrational Spectroscopy Studies
- Vibrational Spectroscopy Analysis : A study by Song et al. (2008) focused on the vibrational spectra of a compound closely related to 1-(4-((6-Chloropyridin-3-yl)methyl)azepan-1-yl)ethanone, analyzing its solid phase FT-IR and FT-Raman spectra. This research utilized density functional theory and ab initio molecular orbital calculations for spectral analysis (Song et al., 2008).
Crystallographic and Structural Analysis
- Hydrogen-Bonding Patterns in Enaminones : Balderson et al. (2007) investigated compounds structurally similar to the chemical , examining their hydrogen-bonding patterns. This study contributes to understanding the intramolecular and intermolecular interactions in such compounds (Balderson et al., 2007).
Catalytic and Synthetic Applications
- Catalytic Behavior in Ethylene Reactivity : Research by Sun et al. (2007) involved synthesizing related compounds and exploring their use as catalysts in ethylene reactivity. This study highlights the potential application of such chemicals in industrial catalysis (Sun et al., 2007).
Insecticidal Activity
- Insecticidal Applications : Shi et al. (2008) synthesized a compound similar to this compound and evaluated its insecticidal activity. This suggests possible applications in pest control and agriculture (Shi et al., 2008).
Antimicrobial and Anticancer Activity
- Potential in Antimicrobial and Anticancer Research : A study by Verma et al. (2015) on structurally related compounds showed promising results in antimicrobial and anticancer activities, indicating potential therapeutic applications (Verma et al., 2015).
Safety and Hazards
The compound “1-((6-Chloropyridin-3-yl)methyl)pyrrolidin-3-ol” has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Properties
IUPAC Name |
1-[4-[(6-chloropyridin-3-yl)methyl]azepan-1-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O/c1-11(18)17-7-2-3-12(6-8-17)9-13-4-5-14(15)16-10-13/h4-5,10,12H,2-3,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSQMHRSCDXEJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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